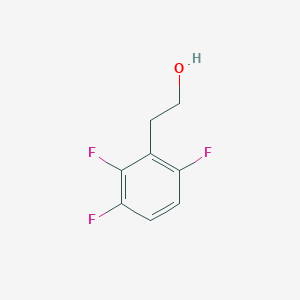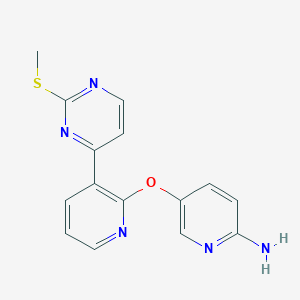
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate
Overview
Description
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate is a complex organic compound with a unique structure that includes a nitro group, a methylsulfonyl group, and a phenylcarbonyloxy group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methylsulfonylbenzene to introduce the nitro group, followed by the formation of the phenylcarbonyloxy group through esterification or acylation reactions. The final step involves the cyclization of the intermediate to form the cyclohexene ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylcarbonyloxy derivatives.
Scientific Research Applications
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity. The phenylcarbonyloxy group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)-2-nitrobenzoic acid: Shares the nitro and methylsulfonyl groups but lacks the cyclohexene ring.
1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride: Contains similar functional groups but has a different core structure
Properties
Molecular Formula |
C14H13NO7S |
|---|---|
Molecular Weight |
339.32 g/mol |
IUPAC Name |
(3-oxocyclohexen-1-yl) 4-methylsulfonyl-2-nitrobenzoate |
InChI |
InChI=1S/C14H13NO7S/c1-23(20,21)11-5-6-12(13(8-11)15(18)19)14(17)22-10-4-2-3-9(16)7-10/h5-8H,2-4H2,1H3 |
InChI Key |
NGSRUCJZGJEESC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)OC2=CC(=O)CCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)









